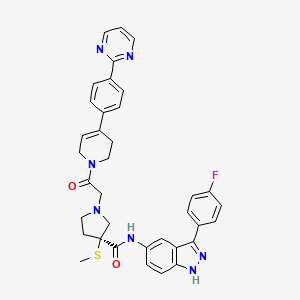

Erk2 IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H34FN7O2S |

|---|---|

Molecular Weight |

647.8 g/mol |

IUPAC Name |

(3S)-N-[3-(4-fluorophenyl)-1H-indazol-5-yl]-3-methylsulfanyl-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C36H34FN7O2S/c1-47-36(35(46)40-29-11-12-31-30(21-29)33(42-41-31)26-7-9-28(37)10-8-26)15-20-43(23-36)22-32(45)44-18-13-25(14-19-44)24-3-5-27(6-4-24)34-38-16-2-17-39-34/h2-13,16-17,21H,14-15,18-20,22-23H2,1H3,(H,40,46)(H,41,42)/t36-/m0/s1 |

InChI Key |

UHRFQLODOGBNCC-BHVANESWSA-N |

Isomeric SMILES |

CS[C@]1(CCN(C1)CC(=O)N2CCC(=CC2)C3=CC=C(C=C3)C4=NC=CC=N4)C(=O)NC5=CC6=C(C=C5)NN=C6C7=CC=C(C=C7)F |

Canonical SMILES |

CSC1(CCN(C1)CC(=O)N2CCC(=CC2)C3=CC=C(C=C3)C4=NC=CC=N4)C(=O)NC5=CC6=C(C=C5)NN=C6C7=CC=C(C=C7)F |

Origin of Product |

United States |

Foundational & Exploratory

Erk2 IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Erk2 IN-1, a potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2). This document consolidates available biochemical and cellular data, outlines detailed experimental methodologies for assessing ERK2 inhibition, and visualizes the relevant biological pathways and experimental processes.

Introduction to ERK Signaling and Inhibition

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers. As the final kinase in this cascade, ERK1/2 represents a key node for therapeutic intervention. Inhibiting ERK1/2 can block the downstream signaling that drives oncogenic activity and potentially overcome resistance to upstream inhibitors (e.g., RAF and MEK inhibitors).

This compound (also referred to as Compound 28 in associated literature) is a novel 3(S)-thiomethyl pyrrolidine analog developed as a selective inhibitor of ERK1/2. It is a derivative of the well-characterized ERK inhibitor SCH772984, designed for improved pharmacokinetic properties.

Mechanism of Action

Based on data from its parent compound (SCH772984) and the clinical candidate from the same series (MK-8353), this compound is understood to be an ATP-competitive inhibitor with a dual mechanism of action :

-

Inhibition of Catalytic Activity: this compound binds to the ATP pocket of active, phosphorylated ERK2, preventing the phosphorylation of downstream substrates such as p90 ribosomal S6 kinase (RSK).

-

Inhibition of MEK-mediated Activation: The binding of this compound to unphosphorylated ERK2 induces a conformational change that prevents its phosphorylation and subsequent activation by the upstream kinase MEK1/2.

This dual-action mechanism ensures a more comprehensive shutdown of the ERK signaling pathway compared to inhibitors that only block the catalytic function of already activated ERK.

Below is a diagram illustrating the MAPK/ERK signaling cascade and the points of inhibition by this compound.

The Central Role of Erk2 in Cellular Signaling: A Technical Guide

Extracellular signal-regulated kinase 2 (Erk2), also known as Mitogen-Activated Protein Kinase 1 (MAPK1), is a pivotal serine/threonine kinase that functions as a terminal effector in the canonical Ras-Raf-MEK-ERK signaling cascade.[1][2][3] This pathway is a central communication hub, translating a vast array of extracellular signals into specific cellular responses.[4][5] Dysregulation of Erk2 activity is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention.[3][6] This guide provides an in-depth examination of Erk2's function, regulation, and downstream effects, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

The MAPK/ERK Signaling Cascade: An Overview

The MAPK/ERK pathway is a highly conserved protein kinase cascade that relays signals from cell surface receptors to intracellular targets.[2][4] The activation of this pathway is typically initiated by the binding of extracellular ligands, such as growth factors (e.g., EGF), to receptor tyrosine kinases (RTKs).[2][7] This event triggers a sequential phosphorylation cascade, forming the core Ras-Raf-MEK-ERK pathway.[1][2]

-

Ras Activation: Ligand binding to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with the guanine nucleotide exchange factor SOS, is recruited to the plasma membrane where it activates the small GTPase Ras by promoting the exchange of GDP for GTP.[2][8][9]

-

Raf Kinase Activation: GTP-bound Ras recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, Raf-1), which are MAP Kinase Kinase Kinases (MAP3Ks).[1][8]

-

MEK Activation: Activated Raf kinases then phosphorylate and activate MEK1 and MEK2 (MAP2K or MKK), which are dual-specificity kinases.[1][5]

-

Erk Activation: Finally, MEK1/2 phosphorylate Erk1 and Erk2 on specific threonine and tyrosine residues, leading to their full activation.[9][10]

Activated Erk2 can then phosphorylate a multitude of substrates in the cytoplasm and nucleus, orchestrating complex cellular programs such as proliferation, differentiation, survival, and migration.[1][11][12]

Figure 1: The canonical MAPK/Erk2 signaling cascade.

Regulation and Subcellular Dynamics of Erk2

Activation Mechanism: Erk2 activation is a tightly controlled process requiring dual phosphorylation by its upstream kinase, MEK1/2.[12] MEK1/2 specifically phosphorylates a threonine (Thr185 in human Erk2) and a tyrosine (Tyr187) residue within the conserved T-E-Y motif in Erk2's activation loop.[12][13] This dual phosphorylation induces a significant conformational change, closing the active site, aligning key catalytic residues, and remodeling the activation loop.[13] This structural rearrangement dramatically enhances Erk2's catalytic efficiency, with the phosphoryl group transfer rate increasing by approximately 60,000-fold.[13]

Inactivation and Signal Termination: The duration and intensity of Erk2 signaling are shaped by the activity of various phosphatases. Dual-specificity phosphatases (DUSPs) can dephosphorylate both the threonine and tyrosine residues, thereby inactivating Erk2.[12] Additionally, tyrosine-specific phosphatases (e.g., PTP-SL) and serine/threonine-specific phosphatases (e.g., PP2A) contribute to signal termination.[12]

Subcellular Localization: In quiescent cells, Erk2 is predominantly located in the cytoplasm.[1][14] Upon activation, a significant portion of phosphorylated Erk2 translocates to the nucleus.[9][12] This nuclear translocation is a critical step, as it allows Erk2 to access and regulate a host of transcription factors, thereby directly influencing gene expression programs.[12]

Downstream Effectors and Cellular Functions

Activated Erk2 phosphorylates a vast repertoire of over 160 known substrates, mediating a wide range of biological functions.[11][15] These targets are located in various subcellular compartments.

-

Nuclear Targets: A primary role of Erk2 is the regulation of gene expression through the phosphorylation of transcription factors. Key nuclear substrates include members of the Ets family (e.g., Elk-1), AP-1 components (c-Jun, c-Fos), and c-Myc.[2][16][17] Phosphorylation of these factors enhances their transcriptional activity, leading to the expression of genes crucial for cell cycle progression (e.g., Cyclin D1), proliferation, and differentiation.[2][18]

-

Cytosolic Targets: In the cytoplasm, Erk2 phosphorylates other kinases, such as the 90-kDa ribosomal S6 kinase (p90RSK), which in turn regulates translation and cell survival.[11][17] Erk2 also targets cytoskeletal components and proteins involved in cell migration and adhesion, such as myosin light chain kinase and focal adhesion kinase.[8]

The diverse array of Erk2 substrates underscores its central role in controlling fundamental cellular processes:

-

Cell Proliferation and Division: Erk2 is essential for the G1 to S-phase transition in the cell cycle.[2][18]

-

Cell Survival: Erk2 signaling can promote cell survival by regulating the activity of Bcl-2 family proteins.[8]

-

Differentiation: Depending on the cellular context and signal duration, Erk2 can drive differentiation in various cell lineages.[11]

-

Cell Migration and Adhesion: By phosphorylating cytoskeletal and focal adhesion proteins, Erk2 plays a role in cell motility.[8][11]

Erk2 in Disease and as a Therapeutic Target

Given its critical role in promoting cell proliferation and survival, hyperactivation of the MAPK/ERK pathway is a frequent event in human cancers.[1][12] Mutations in upstream components, particularly Ras and B-Raf, lead to constitutive activation of Erk2, driving uncontrolled cell growth.[3][6][12] Consequently, Erk2 is an attractive target for anticancer drug development.[3]

Erk2 inhibitors are being actively developed to curb the uncontrolled proliferation of cancer cells in malignancies like melanoma, non-small cell lung cancer, and colorectal cancer.[6] These small molecules typically act as ATP-competitive inhibitors, binding to the kinase's active site to prevent its catalytic activity.[6] Targeting the final kinase in the cascade, Erk2, is a promising strategy to overcome resistance mechanisms that emerge against upstream inhibitors (e.g., Raf or MEK inhibitors).[19]

Quantitative Data

The interactions and inhibition of Erk2 have been quantitatively characterized, providing crucial data for modeling signaling dynamics and for drug development.

Table 1: Binding Affinities of Erk2 with Substrate Proteins Data obtained using surface plasmon resonance for inactive, unphosphorylated Erk2.

| Substrate | Docking Motifs | KD (μM) | Citation |

| ELK-1 | DEF and DEJL | 0.25 | [15] |

| RSK-1 | DEJL | 0.15 | [15] |

| c-Fos | DEF | 0.97 | [15] |

Table 2: In Vitro Inhibition of Erk Kinases IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Inhibitor | Target | IC50 (μM) | Citation |

| FR180204 | Erk1 | 0.51 | [10] |

| FR180204 | Erk2 | 0.33 | [10] |

Experimental Methodologies

Studying Erk2 signaling relies on a set of core biochemical techniques to measure its activation (phosphorylation) and catalytic activity.

A. Western Blotting for Phospho-Erk2 Detection

This is the most common method to assess the activation status of Erk2 by detecting its dually phosphorylated form.

Protocol:

-

Cell Lysis: Prepare total cell extracts from treated and control cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Load 10–20 µL of each sample onto a polyacrylamide gel (a 10% gel is often sufficient).[20][21] Resolve the proteins by electrophoresis at 100–120 V. It is important to run the gel long enough to achieve clear separation of the Erk1 (44 kDa) and Erk2 (42 kDa) bands.[20][22]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[20][22]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the dually phosphorylated T-E-Y motif of Erk1/2 (e.g., anti-phospho-p44/42 MAPK, 1:1000 to 1:10,000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[22][23][24]

-

Washing: Wash the membrane three to four times for 5-10 minutes each with TBST.[22][24]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP, 1:5,000 to 1:10,000 dilution) for 1-2 hours at room temperature.[22]

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.[22]

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody that detects total Erk1/2 protein.[20][23]

Figure 2: Standard workflow for Western blot analysis of Erk2 phosphorylation.

B. In Vitro Kinase Assay

Kinase assays directly measure the catalytic activity of Erk2 by quantifying the phosphorylation of a known substrate, such as Myelin Basic Protein (MBP).

Radiometric Assay Protocol:

-

Reaction Setup: Prepare a reaction mixture in a final volume of 25 µL containing kinase buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl₂), a known concentration of Erk2 enzyme, and the substrate (e.g., MBP, 200 ng/µL).[25][26]

-

Initiate Reaction: Start the reaction by adding ATP mix containing radiolabeled [γ-³²P]ATP. A typical final concentration is 50 µM ATP.[26]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 28-30°C) for a defined period (e.g., 15-30 minutes).[25] Optimal incubation times and enzyme concentrations should be determined empirically.[26]

-

Quench Reaction: Stop the reaction by adding a quench buffer or by spotting the reaction mixture onto phosphocellulose paper.[25]

-

Washing: Wash the phosphocellulose filters extensively with a wash buffer (e.g., 1 mM potassium phosphate buffer) to remove excess unincorporated [γ-³²P]ATP.[25]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of phosphate incorporation is determined relative to ATP standards.[25]

-

Data Analysis: Analyze the data to determine kinetic parameters such as Km and kcat by fitting the results to the Michaelis-Menten equation.[25]

Figure 3: Workflow for a radiometric in vitro Erk2 kinase assay.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]

- 6. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sinobiological.com [sinobiological.com]

- 12. Frontiers | ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]

- 13. Mechanism of activation of ERK2 by dual phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. researchgate.net [researchgate.net]

- 18. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Guided Strategy for the Development of Potent Bivalent ERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3.4. Western Blotting and Detection [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. Kinase activity assay [bio-protocol.org]

- 26. media.cellsignal.com [media.cellsignal.com]

An In-Depth Technical Guide to the Selectivity of a Potent Erk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and characterization of a potent and selective pyrazolylpyrrole-based inhibitor of Extracellular signal-regulated kinase 2 (Erk2). As no publicly available data exists for a compound designated "Erk2 IN-1," this document will focus on a well-characterized exemplar, compound 6p , described in the publication "Flipped Out: Structure-Guided Design of Selective Pyrazolylpyrrole ERK Inhibitors." This guide will delve into its binding affinity, kinase selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Core Concepts: The MAPK/Erk Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The Ras-Raf-MEK-Erk cascade is a central component of this network.

Extracellular signals, such as growth factors, activate receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf), which in turn phosphorylate and activate MEK1 and MEK2 (MAPK/Erk kinases). MEK1/2 are dual-specificity kinases that activate Erk1 and Erk2 by phosphorylating conserved threonine and tyrosine residues in their activation loop. Activated Erk1/2 then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response. Dysregulation of this pathway is a hallmark of many cancers, making its components, including Erk2, attractive targets for therapeutic intervention.

Data Presentation: Selectivity Profile of Pyrazolylpyrrole Inhibitor 6p

The selectivity of a kinase inhibitor is paramount to its potential as a therapeutic agent, as off-target effects can lead to toxicity. Compound 6p has been profiled against a panel of kinases to determine its selectivity. The data is presented below in terms of the inhibitory constant (Ki).

| Kinase Target | Ki (µM) | Selectivity vs. Erk2 |

| Erk2 | 0.002 | 1x |

| PKA | 0.39 | 195x |

| FLT3 | 0.75 | 375x |

| SRC | 1.1 | 550x |

| LCK | 1.2 | 600x |

| AKT3 | 1.8 | 900x |

| GSK3 | 3.3 | 1650x |

| KDR | 3.9 | 1950x |

| JNK3 | 4.0 | 2000x |

| AURA | >4 | >2000x |

| CDK2 | >4 | >2000x |

| MEK1 | >4 | >2000x |

| p38α | >4 | >2000x |

Data sourced from Aronov et al., J. Med. Chem. 2007, 50, 6, 1280–1287.

In addition to its high potency against Erk2, compound 6p also demonstrates significant activity in a cellular context.

| Cell Line | Assay Type | IC50 (µM) |

| Colo205 | Cellular Proliferation | 0.54 |

Data sourced from Aronov et al., J. Med. Chem. 2007, 50, 6, 1280–1287.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments used to characterize the pyrazolylpyrrole inhibitor 6p .

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Erk2 in a purified system.

Objective: To determine the in vitro potency (Ki) of the inhibitor against Erk2 and other kinases.

Materials:

-

Recombinant human Erk2 enzyme (activated)

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³³P]ATP (radiolabeled ATP)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 100 µM Na₃VO₄)

-

Test compound (e.g., pyrazolylpyrrole 6p) dissolved in DMSO

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer.

-

Add the test compound dilution to the wells.

-

Add the recombinant Erk2 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid).

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are known to be dependent on the MAPK/Erk pathway.

Objective: To determine the in-cellulo potency (IC50) of the inhibitor in a relevant cancer cell line.

Materials:

-

Colo205 human colorectal cancer cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., pyrazolylpyrrole 6p) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

Plate reader

Procedure:

-

Seed Colo205 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in the complete growth medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

-

Measure the absorbance or luminescence using a plate reader.

-

The signal is proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the Erk2 protein, offering insights into the molecular basis of its potency and selectivity.

Objective: To determine the co-crystal structure of the inhibitor in complex with Erk2.

Materials:

-

Purified, high-concentration recombinant human Erk2 protein

-

Test compound (e.g., pyrazolylpyrrole 6p)

-

Crystallization buffer screens

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

-

Protein Expression and Purification: Express recombinant human Erk2 (often a construct that is amenable to crystallization) in a suitable expression system (e.g., E. coli). Purify the protein to a high degree of homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

-

Co-crystallization:

-

Concentrate the purified Erk2 protein to a high concentration (e.g., 5-10 mg/mL).

-

Incubate the concentrated Erk2 with a molar excess of the test compound.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex with a variety of crystallization buffer conditions.

-

-

Crystal Harvesting and Data Collection:

-

Once crystals appear, they are carefully harvested and cryo-cooled in liquid nitrogen after being soaked in a cryoprotectant solution to prevent ice formation.

-

Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement, using a known structure of Erk2 as a search model.

-

Build the inhibitor into the electron density map and refine the structure to obtain a high-resolution model of the Erk2-inhibitor complex.

-

Analyze the interactions between the inhibitor and the protein to understand the binding mode.

-

Conclusion

The pyrazolylpyrrole compound 6p serves as an excellent case study for understanding the key attributes of a selective Erk2 inhibitor. Its high potency, significant selectivity over other kinases, and demonstrated cellular activity underscore its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting the MAPK/Erk pathway. The combination of biochemical, cellular, and structural biology approaches provides a robust framework for the comprehensive characterization of kinase inhibitors, enabling a deeper understanding of their mechanism of action and guiding future drug discovery efforts.

An In-Depth Technical Guide to SCH772984 as a Chemical Probe for ERK2 Function

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SCH772984, a potent and highly selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Due to its well-defined characteristics, SCH772984 serves as an exemplary chemical probe for elucidating the multifaceted functions of ERK2 in cellular signaling, disease pathology, and therapeutic intervention.

Introduction to ERK2 and Chemical Probes

Extracellular signal-regulated kinase 2 (ERK2), along with its closely related isoform ERK1, is a critical serine/threonine protein kinase at the terminus of the mitogen-activated protein kinase (MAPK) signaling cascade (often referred to as the RAS/RAF/MEK/ERK pathway).[1][2] This pathway is a central regulator of a vast array of cellular processes, including proliferation, differentiation, survival, and migration.[2] Dysregulation of the MAPK/ERK pathway is a frequent event in many human cancers, making its components, particularly ERK1/2, prime targets for therapeutic development.[1]

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the interrogation of that protein's biological function. An ideal chemical probe possesses high potency, well-characterized selectivity, and a clear mechanism of action. SCH772984 fulfills these criteria, making it an invaluable tool for researchers studying ERK2-dependent signaling.[3][4]

SCH772984: Potency and Selectivity

SCH772984 is a potent, ATP-competitive inhibitor that demonstrates high selectivity for ERK1 and ERK2 over other kinases. Its dual-mechanism of action, which includes preventing the phosphorylation of ERK by its upstream kinase MEK, contributes to its profound inhibitory effects.[3][4]

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of SCH772984.

Table 1: Biochemical Potency of SCH772984

| Target Kinase | IC₅₀ (nM) | Comments |

|---|---|---|

| ERK2 (MAPK1) | 1 | High-potency primary target.[4] |

| ERK1 (MAPK3) | 4 | High-potency primary target.[4] |

| MEK1 | >10,000 | Demonstrates high selectivity against the direct upstream activator.[3] |

| BRAF | >10,000 | High selectivity against upstream kinase.[4] |

| CRAF | >10,000 | High selectivity against upstream kinase.[4] |

| p90 RSK | - | Does not directly inhibit RSK, but blocks its phosphorylation in cells.[4] |

Table 2: Kinase Selectivity Profile of SCH772984

| Off-Target Kinase | % Inhibition at 1 µM | Comments |

|---|---|---|

| CLK2 | 65% | Minimal off-target activity at concentrations significantly higher than its ERK1/2 IC₅₀.[3] |

| FLT4 (VEGFR3) | 60% | [3] |

| GSG2 (Haspin) | 51% | [3] |

| MAP4K4 (HGK) | 71% | [3] |

| MINK1 | 66% | [3] |

| PRKD1 (PKC mu) | 50% | [3] |

| TTK | 62% |[3] |

Table 3: Cellular Activity of SCH772984

| Cell Line | Genotype | Cellular Assay | IC₅₀ / EC₅₀ (nM) |

|---|---|---|---|

| A375 | BRAF V600E | p-RSK Inhibition | < 500 |

| Various BRAF-mutant lines | BRAF mutation | Cell Proliferation | < 500 (in ~88% of lines)[4] |

| Various RAS-mutant lines | RAS mutation | Cell Proliferation | < 500 (in ~49% of lines)[4] |

Signaling Pathways and Mechanism of Action

The canonical MAPK/ERK pathway is initiated by extracellular signals that activate cell surface receptors, leading to the activation of RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which are the dual-specificity kinases that phosphorylate ERK1/2 on threonine and tyrosine residues (Thr185/Tyr187 in ERK2) within the T-E-Y motif, leading to its activation.[5]

MAPK/ERK Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling cascade with inhibition by SCH772984.

SCH772984 exhibits a unique, dual mechanism of action. It is an ATP-competitive inhibitor, binding to the kinase domain of ERK1/2 to block substrate phosphorylation.[6] Uniquely, it also prevents the activating phosphorylation of ERK by MEK, effectively locking ERK in an inactive state.[3][4] This dual inhibition leads to a more profound and sustained suppression of the pathway.

Mechanism of SCH772984 Inhibition

Caption: Dual mechanism of ERK2 inhibition by the chemical probe SCH772984.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the activity of an ERK2 chemical probe like SCH772984.

Protocol 1: In Vitro ERK2 Kinase Assay (IC₅₀ Determination)

This protocol describes a luminescent kinase assay, such as ADP-Glo™, to measure the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Recombinant active ERK2 enzyme

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]

-

Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., Erktide)[8]

-

ATP solution

-

SCH772984 or other test inhibitor, serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Plating: Prepare serial dilutions of SCH772984 in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

-

Enzyme Preparation: Dilute the active ERK2 enzyme to the desired working concentration in cold Kinase Buffer.

-

Enzyme Addition: Add the diluted ERK2 enzyme solution (e.g., 2 µL) to all wells except the background controls.[7]

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a substrate/ATP mix in Kinase Buffer. Add this mix (e.g., 2 µL) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Kₘ for ERK2 (approx. 1.7 µM).[9]

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination & ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a compatible plate reader.

-

Data Analysis: Subtract the background reading, normalize the data to the DMSO control, and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Western Blotting for Cellular ERK2 Pathway Inhibition

This protocol measures the phosphorylation of the direct ERK2 substrate, RSK, as a readout of cellular ERK2 activity.

Materials:

-

Cancer cell line with an active MAPK pathway (e.g., A375, BRAF V600E)

-

Complete cell culture medium and serum-free medium

-

SCH772984

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-RSK (p-RSK), anti-total RSK, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-Actin).

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. The next day, serum-starve the cells for 4-6 hours.

-

Inhibitor Treatment: Treat cells with a dose-response of SCH772984 (e.g., 0, 10, 100, 1000 nM) for 1-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-RSK) overnight at 4°C, diluted in Blocking Buffer.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the signal, the membrane can be stripped and re-probed for total RSK, total ERK, and a loading control like Actin.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-RSK signal to the total RSK or Actin signal.

Protocol 3: Cell Proliferation Assay

This protocol uses a resazurin-based reagent (like Alamar Blue) to measure cell viability and proliferation over time.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SCH772984

-

96-well clear-bottom, black-walled plates

-

Alamar Blue or similar cell viability reagent

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: The next day, treat the cells with a serial dilution of SCH772984. Include DMSO-only controls.

-

Incubation: Incubate the plates for an extended period (e.g., 72-96 hours) under standard cell culture conditions.[9]

-

Viability Measurement:

-

Add Alamar Blue reagent (typically 10% of the media volume) to each well.

-

Incubate for 2-4 hours, protected from light.

-

Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

-

-

Data Analysis: Subtract the background (media-only wells), normalize the data to the DMSO control wells, and plot the percent viability against the log of the inhibitor concentration. Calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel ERK2 chemical probe.

References

- 1. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. ERK1/2 MAP kinases: structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe SCH772984 | Chemical Probes Portal [chemicalprobes.org]

- 4. selleckchem.com [selleckchem.com]

- 5. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

The Biological Impact of ERK1/2 Inhibitor 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are pivotal serine/threonine kinases within the mitogen-activated protein kinase (MAPK) signaling cascade, playing a central role in cell proliferation, differentiation, and survival.[1] Dysregulation of the ERK pathway is a frequent driver of oncogenesis, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the biological effects of a potent and selective dual-mechanism ERK1/2 inhibitor, commonly referred to as ERK1/2 inhibitor 1 or Compound 27.

Mechanism of Action

ERK1/2 inhibitor 1 is an orally bioavailable small molecule that exhibits a dual mechanism of action. It not only competitively inhibits the catalytic activity of both ERK1 and ERK2 in an ATP-dependent manner but also uniquely modulates the phosphorylation of ERK1/2 by its upstream kinase, MEK.[2] This dual activity leads to a more profound and sustained inhibition of the ERK signaling pathway. X-ray crystallography studies have revealed that this inhibitor binds to a distinct, induced binding pocket in ERK2, contributing to its high selectivity and potency.[1][3]

Quantitative Biological Activity

The inhibitory and anti-proliferative activities of ERK1/2 inhibitor 1 have been quantified in various biochemical and cellular assays.

| Parameter | Target/Cell Line | Value | Reference |

| Biochemical IC50 | ERK1 | 60% inhibition at 1 nM | [4] |

| ERK2 | 3.0 nM | [4][5] | |

| Anti-proliferative IC50 | A375 (BRAF V600E mutant melanoma) | 4.9 nM | [4] |

| Colo205 (BRAF V600E mutant colorectal) | 7.5 nM | [4] | |

| Cellular pRSK IC50 | A375 | Not explicitly quantified, but potent inhibition observed at low nM concentrations | [2] |

| Cellular pERK Inhibition | Multiple cell lines | Dose-dependent inhibition | [1] |

| ERK2 Protein Reduction | HCT116, A375, Capan-1 | Significant decrease in abundance after 24h treatment | [6] |

Key Biological Effects

Inhibition of ERK1/2 by this compound triggers a cascade of downstream biological effects, ultimately leading to anti-tumor activity.

-

Inhibition of Downstream Signaling: The inhibitor effectively suppresses the phosphorylation of downstream ERK1/2 substrates, such as Ribosomal S6 Kinase (RSK), which is critical for cell growth and proliferation.[2]

-

Anti-proliferative Activity: By blocking the ERK pathway, the inhibitor potently curtails the proliferation of cancer cell lines harboring BRAF mutations, which are dependent on this pathway for their growth.[4]

-

Induction of Tumor Regression: In preclinical xenograft models using BRAF mutant cancer cells, oral administration of ERK1/2 inhibitor 1 has been shown to lead to significant tumor regression.[2]

-

Selective Degradation of ERK2: Interestingly, treatment with this inhibitor has been observed to induce the ubiquitylation and subsequent proteasome-dependent degradation of ERK2, but not ERK1, in various cancer cell lines.[6] This suggests a potential for a more sustained and isoform-selective therapeutic effect.

-

Synergistic Effects: In acute myeloid leukemia (AML) models, this inhibitor has demonstrated synergistic anti-leukemic activity when combined with other targeted agents like 5-azacitidine, venetoclax (ABT-199), and quizartinib (AC220).[7]

-

Mitochondrial Dynamics: The inhibitor has been shown to impact mitochondrial dynamics in AML cells, leading to increased mitochondrial reactive oxygen species and altered mitochondrial morphology, suggesting an effect on cancer cell metabolism and stemness.[7]

Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the points of intervention by ERK1/2 inhibitor 1.

Caption: The RAS/RAF/MEK/ERK signaling cascade and the dual inhibitory action of ERK1/2 inhibitor 1.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Biochemical Kinase Assay (Time-Resolved Fluorescence - TRF)

This assay is used to determine the direct inhibitory effect of the compound on the kinase activity of ERK1 and ERK2.

-

Reagents: Recombinant active ERK1 or ERK2 enzyme, a suitable substrate peptide (e.g., a biotinylated peptide derived from a known ERK substrate like Elk-1), ATP, and a europium-labeled anti-phospho-substrate antibody.

-

Procedure:

-

The inhibitor is serially diluted and incubated with the ERK enzyme in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the detection reagents (e.g., streptavidin-allophycocyanin and the europium-labeled antibody) are added.

-

After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Proliferation Assay (Alamar Blue)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Culture: Cancer cell lines (e.g., A375, Colo205) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the ERK1/2 inhibitor for a specified duration (e.g., 96 hours).

-

Assay:

-

Alamar Blue reagent (resazurin) is added to each well.

-

Plates are incubated for a few hours, during which viable, metabolically active cells reduce resazurin to the fluorescent resorufin.

-

Fluorescence is measured using a plate reader.

-

-

Data Analysis: The IC50 for anti-proliferative activity is determined by plotting the percentage of cell viability against the inhibitor concentration.

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the inhibitor's effect on the phosphorylation of ERK and its downstream targets within cells.

-

Cell Lysis: Cells are treated with the inhibitor for a specific time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and total RSK. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The signal is detected using a chemiluminescent substrate.

-

-

Analysis: The band intensities are quantified to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Caption: A streamlined workflow for Western blot analysis of ERK pathway inhibition.

Conclusion

ERK1/2 inhibitor 1 (Compound 27) represents a significant advancement in the targeted inhibition of the MAPK pathway. Its dual mechanism of action, potent biological activity against ERK-dependent cancers, and favorable oral bioavailability make it a compelling candidate for further preclinical and clinical investigation. The detailed understanding of its biological effects and the established experimental protocols provide a solid foundation for researchers and drug developers to explore its full therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Cellular Target Engagement of ERK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a pivotal regulator of cellular processes including proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK pathway is a hallmark of numerous cancers, making ERK2 a prime therapeutic target.[3] This technical guide provides an in-depth overview of the methods used to assess the cellular target engagement of ERK2 inhibitors, using a representative ATP-competitive inhibitor as a case study. Understanding how these inhibitors interact with ERK2 within the complex cellular environment is crucial for the development of effective cancer therapeutics.

The core of the ERK signaling pathway consists of a three-tiered kinase cascade: Raf, MEK, and ERK.[1] Growth factors and other stimuli activate cell surface receptors, leading to the activation of Ras, which in turn recruits and activates Raf kinases. Raf then phosphorylates and activates MEK, which subsequently phosphorylates ERK1 and ERK2 on specific threonine and tyrosine residues, leading to their activation.[1][2] Activated ERK can then translocate to the nucleus to phosphorylate transcription factors or remain in the cytoplasm to regulate other proteins, thereby controlling a wide array of cellular functions.[4]

ERK2 inhibitors are small molecules designed to block the kinase activity of ERK2, thereby inhibiting the downstream signaling events that promote cancer cell proliferation and survival.[3] The majority of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the transfer of phosphate to its substrates.[3][5] This guide will detail the experimental protocols and data analysis for key assays used to quantify the cellular target engagement and functional effects of these inhibitors.

ERK2 Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from the cell surface to the nucleus.

Quantitative Data on ERK2 Inhibitor Activity

The potency of ERK2 inhibitors is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound. Below is a summary of representative data for a potent and selective ERK1/2 inhibitor, SCH772984.

| Assay Type | Target | Cell Line | IC50 (nM) | Reference(s) |

| Biochemical Assays | ||||

| Kinase Assay | ERK1 | N/A | 4 | [5] |

| Kinase Assay | ERK2 | N/A | 1 | [5] |

| Cellular Assays | ||||

| p-RSK Inhibition | ERK1/2 | HCT116 | 1.7 | [6] |

| p-RSK Inhibition | ERK1/2 | A375 | 2.2 | [6] |

| Anti-proliferation | N/A | A375 | 13 | [6] |

| Anti-proliferation | N/A | HCT116 | 32 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ERK2 inhibitor target engagement. The following sections provide protocols for key experiments.

Western Blot for Phospho-ERK (p-ERK) Inhibition

Western blotting is a fundamental technique to measure the inhibition of ERK2 activity in cells by detecting the phosphorylation state of ERK1/2 and its downstream substrates.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116 or A375) and allow them to adhere overnight. Treat cells with various concentrations of the ERK2 inhibitor or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of an inhibitor to its target protein.[7]

Logical Relationship of NanoBRET Assay:

Methodology:

-

Cell Transfection: Transfect HEK293 cells with a vector encoding for an ERK2-NanoLuc® fusion protein.

-

Cell Plating: Plate the transfected cells into a 96-well plate.

-

Compound Treatment: Add serial dilutions of the ERK2 inhibitor to the cells and incubate.

-

Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the ATP pocket of ERK2.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

-

Signal Detection: Measure the BRET signal using a luminometer.

-

Data Analysis: Calculate the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Assay

Biochemical kinase assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified ERK2.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified active ERK2, a specific substrate (e.g., myelin basic protein or a peptide substrate), and ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of the ERK2 inhibitor to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., with ³²P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).[8]

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

The comprehensive evaluation of ERK2 inhibitor target engagement in a cellular context requires a multi-faceted approach. Biochemical assays provide initial data on the direct inhibitory potency of a compound, while cellular assays such as Western blotting for phospho-ERK and NanoBRET™ offer crucial insights into the inhibitor's ability to access its target in live cells and exert a functional effect on the signaling pathway. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel ERK2-targeted therapies for the treatment of cancer. The rigorous application of these methodologies is essential for validating on-target activity and building confidence in the therapeutic potential of new ERK2 inhibitors.

References

- 1. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ERK2 & 1 protein - PRODUCTS - Immunoway [immunoway.com]

- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

- 8. reactionbiology.com [reactionbiology.com]

Unveiling the ERK2 Signalosome: A Technical Guide to Downstream Target Discovery Using a Potent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification and validation of downstream targets of the Extracellular signal-regulated kinase 2 (ERK2) using a potent and selective inhibitor, herein referred to as Erk2 IN-1. This guide details the underlying principles, experimental workflows, and data interpretation necessary for leveraging this powerful chemical probe to dissect the intricate signaling networks governed by ERK2.

Introduction to ERK2 and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, translating extracellular cues into a wide array of cellular responses, including proliferation, differentiation, survival, and apoptosis.[1][2] The ERK1/2 cascade, a central branch of the MAPK pathway, is often dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention.[3][4] This cascade is traditionally depicted as a linear series of phosphorylation events: a signal activates Ras, which in turn activates Raf kinases (MAP3K), followed by MEK1/2 (MAP2K), and finally ERK1/2 (MAPK).[2]

Activated ERK2, a serine/threonine kinase, phosphorylates a vast number of substrates in both the cytoplasm and the nucleus, orchestrating a complex network of downstream signaling events.[2][5] The identification of these substrates is crucial for understanding the multifaceted roles of ERK2 and for the development of targeted therapies. The use of highly selective inhibitors provides a powerful approach to acutely block ERK2 activity, enabling the precise identification of its direct downstream phosphorylation targets through phosphoproteomic analysis.

This compound: A Potent Chemical Probe for Target Identification

This compound is a potent and selective inhibitor of ERK2, functioning as an ATP-competitive inhibitor.[3][6] By binding to the ATP pocket of ERK2, it prevents the phosphorylation of its downstream substrates, effectively silencing the signaling output of the kinase.[3] Its high potency and selectivity make it an ideal tool for dissecting ERK2-specific phosphorylation events within the complex cellular environment.

Table 1: Inhibitory Activity of Representative ERK2 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action |

| This compound (representative) | ERK2 | 3.0 | ATP-competitive |

| ERK-IN-2 | ERK2 | 1.8 | Not specified |

| SCH772984 | ERK1/ERK2 | 4/1 | ATP-competitive |

| Ulixertinib (BVD-523) | ERK1/ERK2 | <0.3 (for ERK2) | Reversible, ATP-competitive |

| LY3214996 | ERK1/ERK2 | 5 | ATP-competitive |

This table presents IC50 values for several potent ERK inhibitors to provide context for the efficacy of such compounds. "this compound" is used here to represent a highly potent inhibitor with characteristics similar to those listed.[4][6][7][8]

Core Signaling Pathway and Experimental Logic

The fundamental logic for identifying downstream targets of Erk2 using this compound is to compare the phosphoproteome of cells in the presence and absence of the inhibitor. A direct substrate of Erk2 will show a significant decrease in phosphorylation at a specific site upon treatment with this compound.

Caption: The canonical MAPK/ERK2 signaling cascade and the point of intervention with this compound.

Experimental Workflow for Target Identification

A quantitative phosphoproteomics approach is the state-of-the-art method for the unbiased, large-scale identification of kinase substrates. The following workflow outlines the key steps for identifying Erk2 downstream targets using this compound.

Caption: Experimental workflow for identifying Erk2 downstream targets using this compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture, Stimulation, and Inhibition

-

Cell Seeding: Plate cells (e.g., HeLa, NIH3T3, or a cancer cell line with a known activating mutation upstream of ERK2) at a density that will result in 80-90% confluency at the time of harvest.

-

Serum Starvation: Once cells are attached, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step reduces basal ERK activity.

-

Inhibition: Pre-treat the cells with this compound at a final concentration of 10-100x its IC50 (e.g., 30-300 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) to induce robust ERK2 activation in the control cells.

-

Harvesting: Immediately after stimulation, wash the cells twice with ice-cold PBS and lyse them directly on the plate with a urea-based lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with phosphatase and protease inhibitors). Scrape the cells, collect the lysate, and sonicate to shear DNA and ensure complete lysis.

Protocol 2: Phosphopeptide Enrichment using IMAC

-

Protein Quantification and Digestion: Determine the protein concentration of the lysates (e.g., using a BCA assay). Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with an appropriate protease (e.g., Lys-C followed by Trypsin).

-

Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

IMAC Enrichment:

-

Acidify the peptide solution with acetic acid.

-

Load the peptides onto a pre-equilibrated Immobilized Metal Affinity Chromatography (IMAC) column charged with Fe³⁺ ions.

-

Wash the column extensively with a low-pH wash buffer to remove non-phosphorylated peptides.

-

Elute the phosphopeptides using a high-pH buffer (e.g., 500 mM phosphate buffer or a basic solution).

-

-

Final Desalting: Desalt the enriched phosphopeptides using a C18 tip or cartridge prior to mass spectrometry analysis.

Protocol 3: Quantitative Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

-

Data Processing: Process the raw mass spectrometry data using a software suite like MaxQuant.[9] This involves peptide identification, protein grouping, and label-free quantification (LFQ) or quantification based on isotopic labels (if used).

-

Bioinformatic Filtering:

-

Filter the list of quantified phosphosites to include only those with a significant decrease in abundance (e.g., >2-fold change) in the this compound treated sample compared to the vehicle control.

-

Perform a statistical test (e.g., t-test) and apply a significance threshold (e.g., p-value < 0.05).

-

Analyze the sequences of the regulated phosphopeptides for the presence of the ERK consensus phosphorylation motif (P-X-S/T-P).

-

Table 2: Example Structure for Phosphoproteomics Data Output

| Protein | Gene | Phosphosite | Fold Change (Inhibitor/Vehicle) | p-value | Consensus Motif |

| Protein A | GENEA | S123 | 0.25 | 0.001 | P-L-S-P |

| Protein B | GENEB | T456 | 0.40 | 0.012 | P-V-T-P |

| Protein C | GENEC | S78 | 0.95 | 0.850 | N/A |

| Protein D | GENED | Y90 | 0.30 | 0.005 | P-M-S-P |

This table illustrates how the final data can be structured to highlight potential Erk2 substrates (Proteins A, B, and D) based on a significant decrease in phosphorylation and the presence of a consensus motif.

Validation of Candidate Substrates

Following the identification of a list of high-confidence candidate substrates, it is essential to validate them through orthogonal biochemical assays.

Protocol 4: In Vitro Kinase Assay

-

Reagents: Obtain recombinant active ERK2 and the purified candidate substrate protein (or a peptide corresponding to the identified phosphorylation site).

-

Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, ATP (including [γ-³²P]ATP for radiometric detection or cold ATP for detection by Western blot), the substrate protein, and active ERK2.

-

Inhibition Control: Set up a parallel reaction that includes this compound to confirm that the observed phosphorylation is ERK2-dependent.

-

Incubation: Incubate the reactions at 30°C for 30-60 minutes.

-

Detection:

-

Radiometric: Stop the reaction by adding SDS-PAGE loading buffer, run the samples on an SDS-PAGE gel, and detect the incorporated ³²P by autoradiography.

-

Western Blot: Stop the reaction and run on an SDS-PAGE gel. Transfer to a membrane and blot with a phospho-specific antibody for the identified site, if available. Alternatively, Phos-tag™ SDS-PAGE can be used to visualize a mobility shift of the phosphorylated protein, which can then be detected by an antibody against the total protein.[10]

-

Protocol 5: In-Cell Validation by Western Blot

-

Cell Treatment: Treat cells as described in Protocol 1 (serum starvation, inhibition with this compound, and stimulation).

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE. The use of Phos-tag™ SDS-PAGE is highly recommended as it can separate phosphorylated and non-phosphorylated forms of a protein, providing a clear readout of phosphorylation changes.[10]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody specific to the phosphorylated site of the candidate substrate.

-

Strip and re-probe the membrane with an antibody against the total candidate protein and a loading control (e.g., β-actin) to ensure equal protein loading.

-

A decrease in the phospho-specific signal (or a shift from the phosphorylated to the unphosphorylated band on a Phos-tag gel) in the this compound treated lane compared to the vehicle control validates the protein as a downstream target of ERK2 in a cellular context.

-

Conclusion

The strategic use of a potent and selective inhibitor like this compound, in combination with advanced phosphoproteomic technologies and rigorous biochemical validation, provides a powerful paradigm for the deconvolution of the ERK2 signaling network. The methodologies outlined in this guide offer a robust framework for researchers to identify novel downstream targets of ERK2, thereby deepening our understanding of its biological functions and uncovering new nodes for therapeutic intervention in ERK-driven diseases.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The functional regulatory details of ERK2 in complex with RSK1: an in silico insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ERK-IN-2 - Immunomart [immunomart.org]

- 8. ERK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 10. Identification and validation of new ERK substrates by phosphoproteomic technologies including Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Erk2 IN-1 in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2) is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade. This pathway plays a central role in regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of the ERK pathway is a hallmark of many cancers, making its components, including ERK2, attractive targets for therapeutic intervention.[1][3] Erk2 IN-1 is a potent and selective inhibitor of ERK2, offering a valuable tool for studying the biological consequences of ERK2 inhibition and for assessing the therapeutic potential of targeting this kinase.

These application notes provide detailed protocols for utilizing this compound in cell viability assays, a fundamental method for evaluating the anti-proliferative effects of inhibitor compounds. The protocols described herein are based on established methodologies for similar ERK1/2 inhibitors and can be adapted for various cancer cell lines.

Mechanism of Action

The MAPK/ERK signaling pathway is a multi-tiered kinase cascade typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface. This leads to the sequential activation of RAS, RAF, and MEK, with MEK directly phosphorylating and activating ERK1 and ERK2.[3][4] Activated ERK then translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, such as ELK-1, c-Myc, and c-Fos, which in turn modulate the expression of genes involved in cell cycle progression and survival.[5] By directly inhibiting the kinase activity of ERK2, this compound blocks these downstream signaling events, thereby impeding cell proliferation and potentially inducing apoptosis.[1]

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of various ERK1/2 inhibitors on kinase activity and cell viability in different cancer cell lines. This data, derived from studies on compounds with similar mechanisms of action to this compound, provides a reference for expected potency and can guide experimental design.

Table 1: Inhibitory Activity of ERK1/2 Inhibitors against Kinase Activity

| Inhibitor | Target | IC50 (nM) |

| SCH772984 | ERK1 | 4 |

| ERK2 | 1 | |

| Ravoxertinib (GDC-0994) | ERK1 | 1.1 |

| ERK2 | 0.3 | |

| Ulixertinib (BVD-523) | ERK2 | <0.3 |

Data compiled from multiple sources.[5][6][7][8][9]

Table 2: Anti-proliferative Activity of ERK1/2 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Inhibitor | Incubation Time (h) | Viability IC50 (nM) |

| A375 | Melanoma (BRAF V600E) | Ulixertinib (BVD-523) | 72 | 180 |

| HCT-116 | Colon Cancer (KRAS G13D) | SCH772984 | 96 | 50 |

| SH-SY5Y | Neuroblastoma | SCH772984 | 96 | 24 |

| H1299 | Lung Cancer (NRAS Q61K) | SCH772984 | 96 | >1000 |

| LOX | Melanoma (BRAF V600E) | SCH772984 | 120 | <500 |

| MiaPaCa-2 | Pancreatic Cancer (KRAS G12C) | SCH772984 | Not Specified | <500 |

| A549 | Lung Adenocarcinoma | Ravoxertinib (GDC-0994) | 48 | 50 - 5000 |

| HCC827 | Lung Adenocarcinoma | Ravoxertinib (GDC-0994) | 48 | 50 - 5000 |

| 8505C | Anaplastic Thyroid Cancer (BRAF V600E) | Ulixertinib (BVD-523) | 120 | ~100 |

| T24 | Bladder Carcinoma (HRAS G12V) | Ulixertinib (BVD-523) | 120 | ~300 |

Data compiled from multiple sources and may vary based on specific experimental conditions.[2][5][6][7][10]

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on cell viability using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Target cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C.

-

On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and typically ≤ 0.1%.

-

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Inhibitor Treatment:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and blank wells (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[5]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Target cancer cell line(s)

-

Complete cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.

-

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a density determined to be in the linear range of the assay for the specific cell line.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Inhibitor Treatment:

-

Treat cells with serial dilutions of this compound as described in Protocol 1.

-

Include vehicle control and blank wells.

-

Incubate for the desired duration (e.g., 24, 48, 72, or 96 hours).

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells from all other wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value as described in Protocol 1.

-

Experimental Workflow Diagram

Caption: A generalized workflow for assessing cell viability with this compound.

Troubleshooting and Considerations

-

Solubility: Ensure this compound is fully dissolved in DMSO before preparing dilutions in aqueous media. Precipitation of the compound can lead to inaccurate results. If solubility issues arise, gentle warming or sonication may be employed.[12]

-

DMSO Concentration: High concentrations of DMSO can be toxic to cells. The final DMSO concentration should be kept consistent across all wells and ideally below 0.5%.[3]

-

Cell Density: The optimal cell seeding density is crucial for accurate and reproducible results. It is recommended to perform a cell titration experiment to determine the optimal number of cells per well for each cell line.

-

Incubation Time: The effect of this compound on cell viability is time-dependent. It is advisable to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.

-